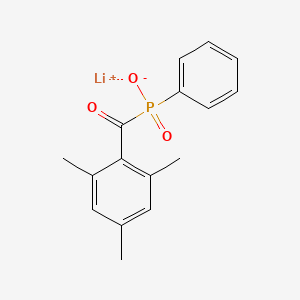

Phényl(2,4,6-triméthylbenzoyl)phosphinate de lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Laponite is a synthetic layered silicate belonging to the smectite clay family. It is composed of sodium, magnesium, lithium, and silicate ions. Laponite is known for its unique properties, such as high surface area, swelling capacity, and ability to form stable colloidal dispersions in water. These characteristics make it an attractive material for various applications in scientific research and industry .

Applications De Recherche Scientifique

Laponite has a wide range of applications in scientific research, including:

Chemistry: Laponite is used as a catalyst support, adsorbent, and rheology modifier in various chemical processes.

Biology: Laponite is employed in cell culture studies, where it provides a biocompatible scaffold for cell growth and differentiation.

Medicine: Laponite is used in drug delivery systems, wound healing materials, and tissue engineering scaffolds due to its biocompatibility and ability to release therapeutic agents in a controlled manner.

Mécanisme D'action

The mechanism of action of Laponite is primarily based on its ability to interact with various molecules through ion exchange, adsorption, and intercalation. These interactions are facilitated by the high surface area and charge density of Laponite. In drug delivery applications, Laponite can adsorb and release therapeutic agents in a controlled manner, enhancing their bioavailability and efficacy. In tissue engineering, Laponite provides a supportive matrix for cell attachment and proliferation, promoting tissue regeneration .

Orientations Futures

LAP is preferred over other photoinitiators for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light . The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability . This suggests that LAP has a promising future in the field of bioprinting and other related applications.

Analyse Biochimique

Biochemical Properties

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate plays a crucial role in biochemical reactions, particularly in the polymerization of hydrogels or other polymeric materials . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The effects of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate on various types of cells and cellular processes are primarily related to its role as a photoinitiator. The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability .

Molecular Mechanism

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate initiates free radical chain polymerization upon light exposure . The free radicals produced under these conditions are potentially cytotoxic and mutagenic . These photo-generated free radicals are highly-reactive but short-lived .

Méthodes De Préparation

Laponite is synthesized through a hydrothermal process. The primary raw materials used in its synthesis are sodium silicate, magnesium sulfate, and lithium fluoride. The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of Laponite crystals. The industrial production of Laponite involves mixing the raw materials in specific proportions, followed by heating in an autoclave to promote crystal growth. The resulting product is then washed, filtered, and dried to obtain the final Laponite powder .

Analyse Des Réactions Chimiques

Laponite undergoes various chemical reactions, including ion exchange, adsorption, and intercalation. These reactions are influenced by the presence of different reagents and conditions. For example:

Ion Exchange: Laponite can exchange its interlayer cations (e.g., sodium) with other cations such as calcium, potassium, or ammonium. This reaction is typically carried out in aqueous solutions containing the desired cations.

Adsorption: Laponite has a high surface area and can adsorb various organic and inorganic molecules. This property is utilized in applications such as pollutant removal and drug delivery.

Intercalation: Laponite can intercalate organic molecules or polymers between its layers, leading to the formation of nanocomposites with enhanced properties.

Comparaison Avec Des Composés Similaires

Laponite is often compared with other smectite clays, such as montmorillonite and hectorite. While all these clays share similar layered structures and ion exchange capacities, Laponite has several unique features:

Particle Size: Laponite particles are smaller and more uniform in size compared to montmorillonite and hectorite.

Swelling Capacity: Laponite exhibits higher swelling capacity and forms more stable colloidal dispersions in water.

Similar compounds include montmorillonite, hectorite, and bentonite, which are also used in various applications due to their layered structures and ion exchange properties .

Propriétés

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?

A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the advantages of using Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate over other photoinitiators in bioprinting applications?

A2: LAP exhibits several advantages:

- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]

- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]

- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]

- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]

Q3: How does the concentration of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate influence the properties of the final hydrogel?

A3: Higher LAP concentrations generally lead to:

- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]

- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]

- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]

Q4: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate compare to Irgacure 2959 as a photoinitiator for bioprinting?

A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:

- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]

- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]

- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]

- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]

- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []

- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]

Q5: Is Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate cytotoxic?

A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]

Q6: How can the cytotoxic effects of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate be mitigated in bioprinting applications?

A6: Several strategies can be employed:

- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]

- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]

- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []

- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []

Q7: Are there any long-term effects of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate exposure on cells or tissues?

A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []

Q8: What are the potential applications of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate beyond bioprinting?

A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:

- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]

- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]

- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)

![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)